molecular formula C18H18N4O6 B11956599 N(1),N(6)-Bis(2-nitrophenyl)hexanediamide CAS No. 316138-98-4

N(1),N(6)-Bis(2-nitrophenyl)hexanediamide

Cat. No.: B11956599
CAS No.: 316138-98-4
M. Wt: 386.4 g/mol
InChI Key: DJDBRQZBQLBIOV-UHFFFAOYSA-N
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Description

N(1),N(6)-Bis(2-nitrophenyl)hexanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a hexanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(6)-Bis(2-nitrophenyl)hexanediamide typically involves the reaction of hexanediamine with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N(1),N(6)-Bis(2-nitrophenyl)hexanediamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 2-Aminophenylhexanediamide.

    Substitution: Various substituted phenylhexanediamides depending on the nucleophile used.

    Hydrolysis: Hexanediamine and 2-nitrobenzoic acid.

Scientific Research Applications

N(1),N(6)-Bis(2-nitrophenyl)hexanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its ability to act as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N(1),N(6)-Bis(2-nitrophenyl)hexanediamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity to biological targets. The hexanediamide backbone provides structural rigidity, enhancing the compound’s stability and overall activity.

Comparison with Similar Compounds

Similar Compounds

    N(1),N(6)-Bis(4-nitrophenyl)hexanediamide: Similar structure but with nitro groups in the para position.

    N(1),N(6)-Bis(2-aminophenyl)hexanediamide: Reduction product of N(1),N(6)-Bis(2-nitrophenyl)hexanediamide.

    N(1),N(6)-Bis(2-chlorophenyl)hexanediamide: Chlorine substituents instead of nitro groups.

Uniqueness

This compound is unique due to the presence of nitro groups in the ortho position, which can significantly influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

316138-98-4

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

N,N'-bis(2-nitrophenyl)hexanediamide

InChI

InChI=1S/C18H18N4O6/c23-17(19-13-7-1-3-9-15(13)21(25)26)11-5-6-12-18(24)20-14-8-2-4-10-16(14)22(27)28/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24)

InChI Key

DJDBRQZBQLBIOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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